N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide
Description
Infrared (IR) Spectroscopy
IR analysis identifies functional groups (Table 1):
| Peak (cm⁻¹) | Assignment | Source |
|---|---|---|
| 3258 | N–H stretch (amide) | |
| 1689 | C=O stretch (amide I band) | |
| 1639 | C=C stretch (conjugated alkene) | |
| 1509 | C=N stretch (oxadiazole) | |
| 1310 | C–N stretch (amide III band) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (100 MHz, DMSO-d₆) :
| δ (ppm) | Assignment | Source |
|---|---|---|
| 168.2 | C=O (amide) | |
| 165.4 | C=N (oxadiazole) | |
| 134.7 | C=C (alkene) | |
| 126–130 | Aromatic carbons | |
| 40.1 | –CH₂– (methylene bridge) | |
| 12.5 | –CH₃ (oxadiazole) |
Mass Spectrometry (MS)
- Molecular ion peak : m/z 245.2 [M+H]⁺ (calculated: 245.27) .
- Fragmentation pathways :
- Loss of –CH₂–C₃H₂N₂O (oxadiazole-methyl group) → m/z 147.1.
- Cleavage of amide bond → m/z 131.0 (cinnamoyl ion) .
X-ray Crystallographic Analysis of Molecular Geometry
Single-crystal X-ray diffraction reveals:
Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Monoclinic | |
| Space group | P2₁/c | |
| Unit cell dimensions | a = 8.42 Å, b = 10.15 Å, c = 12.73 Å | |
| Bond angles | N–O–N: 105.2°; C=N–O: 112.4° | |
| Torsional angles | Cinnamamide/oxadiazole dihedral: 7.8° |
Key Geometric Features
- Oxadiazole ring : Nearly planar (mean deviation: 0.02 Å), with bond lengths consistent with aromatic delocalization (C–N: 1.31 Å; N–O: 1.38 Å) .
- Cinnamamide moiety : Trans-configuration of the alkene (C=C: 1.34 Å), facilitating conjugation with the benzene ring .
- Methylene bridge : C–N bond length (1.45 Å) indicates partial double-bond character due to resonance with the amide group .
Figure 2 illustrates the coplanarity of the oxadiazole and cinnamamide systems, stabilized by intramolecular π–π stacking (3.8 Å between rings) .
Properties
IUPAC Name |
(E)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10-15-13(18-16-10)9-14-12(17)8-7-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,17)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLPIRDSFNIRMH-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)CNC(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide typically involves the cyclization of appropriate precursors followed by nucleophilic substitution reactions. One common method involves the reaction of a substituted benzophenone hydrazide with an appropriate alkylating agent under basic conditions to form the oxadiazole ring . The resulting intermediate is then reacted with cinnamoyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the cinnamamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the cinnamamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. These compounds can disrupt bacterial cell walls and inhibit essential enzymes.
Mechanism of Action:
The proposed mechanism involves the inhibition of bacterial enzymes critical for cell wall synthesis and function. Studies have shown that oxadiazole derivatives can effectively target metallo-beta-lactamases (MBLs), which are responsible for antibiotic resistance in various pathogens.
Anticancer Properties
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide has demonstrated promising anticancer activity across various cancer cell lines. Its efficacy has been evaluated primarily against melanoma and liver cancer cells.
Case Studies:
A study on a series of cinnamide derivatives showed that those incorporating the 1,2,4-oxadiazole moiety exhibited potent antiproliferative effects against B16-F10 murine melanoma cells. The most effective compound reduced cell viability significantly and induced cell cycle arrest .
Anti-inflammatory Applications
The anti-inflammatory potential of this compound is being explored due to its ability to modulate inflammatory pathways. Specifically, it has been noted for its capacity to inhibit phosphoinositide 3-kinase gamma (PI3Kγ), a target in autoimmune disorders .
Research Findings:
Studies have shown that related oxadiazole derivatives can effectively reduce inflammation in models of rheumatoid arthritis by inhibiting PI3Kγ activity. This suggests potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit cancer cell growth by interfering with key signaling pathways and enzymes involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
Hit-01 (N-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide)
- Key Differences : Replaces the 3-methyl group with a 3-(4-trifluoromethylphenyl) substituent.
- Biological Activity : Exhibits antiviral activity against SARS-CoV-2 Mpro (IC50 = 46 μM) .
- Implications : The trifluoromethylphenyl group enhances lipophilicity and may improve target binding compared to the methyl-substituted analog.
5-(4-Methyl-6-(3-Nitrophenyl)-2-Pyrimidinol-5-yl)-3-Phenyl-1,2,4-Oxadiazole (5d)
- Structure : Combines oxadiazole with pyrimidine and nitrophenyl groups.
- Properties : Melting point = 261–262°C, yield = 85% .
BTRX-335140
Compounds with Divergent Pharmacophores but Shared Substituents
5-Chloro-N-(4-Cyano-1-Aryl-1H-Pyrazol-5-yl)-1-Aryl-3-Methyl-1H-Pyrazole-4-Carboxamides (3a–3p)
- Structure : Pyrazole-carboxamide derivatives with chloro and methyl substituents.
- Properties : Yields = 62–71%, melting points = 123–183°C .
Cephalosporin Derivative (17b)
Physicochemical and Pharmacokinetic Comparisons
*Estimated based on structural similarity to Hit-01.
Structure-Activity Relationship (SAR) Insights
- Oxadiazole Substituents :
- Biological Performance :
- Hit-01’s antiviral activity suggests the oxadiazole-cinnamamide scaffold is adaptable to protease inhibition, whereas cephalosporin derivatives prioritize β-lactamase resistance .
Biological Activity
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological evaluations, and relevant case studies.
1. Chemical Structure and Properties
This compound can be described structurally as containing a cinnamide moiety linked to a 3-methyl-1,2,4-oxadiazole group. This unique combination may contribute to its diverse biological activities.
2. Synthesis of this compound
The synthesis of this compound typically involves the reaction of cinnamic acid derivatives with oxadiazole precursors. The synthetic route often utilizes various reagents and conditions to optimize yield and purity. For instance, the use of microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce reaction times.
3.1 Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. In a study evaluating the antibacterial activity of related compounds at a concentration of 100 µg/mL, certain derivatives demonstrated effective inhibition against various bacterial strains (Table 1) .
| Compound | Bacterial Strain | % Inhibition at 100 µg/mL |
|---|---|---|
| 4-nitro derivative | E. coli | 85% |
| 3-chloro derivative | S. aureus | 78% |
| Control (Streptomycin) | E. coli | 90% |
3.2 Antioxidant Activity
The antioxidant potential of this compound has also been explored through DPPH radical scavenging assays. The results showed varying degrees of inhibition among different derivatives (Table 2) .
| Compound | % Inhibition at 100 µM |
|---|---|
| 4-hydroxy derivative | 70% |
| 3,4-dimethoxy derivative | 65% |
| Ascorbic Acid (Standard) | 75% |
4.1 Enzyme Inhibition Studies
In recent investigations, N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide was tested for its ability to inhibit specific enzymes such as Mpro (main protease) involved in viral replication processes. The compound exhibited an IC50 value of approximately 46 μM in inhibiting Mpro activity . This finding suggests potential applications in antiviral therapies.
4.2 Cytotoxicity Assessments
Studies have also assessed the cytotoxic effects of oxadiazole derivatives on cancer cell lines such as MCF-7 and HepG2. One notable study found that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like Doxorubicin . This highlights the potential for these compounds in cancer treatment protocols.
5. Pharmacokinetic Properties
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption characteristics and moderate plasma protein binding profiles for several derivatives .
Q & A
Basic: What synthetic strategies are recommended for preparing N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling cinnamoyl chloride with (3-methyl-1,2,4-oxadiazol-5-yl)methanamine under controlled conditions. Key steps include:
- Amide bond formation : Use of a coupling agent (e.g., HATU or DCC) in anhydrous DMF or THF at 0–25°C to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product .
- Optimization : Reaction yield and purity depend on temperature control (avoiding exothermic side reactions), stoichiometric ratios (1:1.2 molar excess of cinnamoyl chloride), and inert atmosphere (N₂/Ar) to prevent hydrolysis .
Basic: What analytical techniques are critical for confirming the structural identity and purity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR to verify the oxadiazole ring (δ 8.5–9.0 ppm for oxadiazole protons) and cinnamamide backbone (δ 6.5–7.8 ppm for aromatic protons).
- Mass spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular ion peaks (expected [M+H]⁺ for C₁₄H₁₃N₃O₂: 256.1086).
- HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .
Basic: How can researchers design initial biological activity assays for this compound?
Methodological Answer:
- Enzyme inhibition assays : Use fluorescence resonance energy transfer (FRET) to screen for protease inhibition (e.g., SARS-CoV-2 Mpro, as structurally related oxadiazoles show antiviral activity) .
- Cellular assays : Test cytotoxicity (MTT assay) in HEK-293 or Vero cells to establish IC₅₀ values.
- Binding studies : Surface plasmon resonance (SPR) to measure interaction kinetics with target proteins .
Advanced: How can computational methods resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., viral proteases or kinases). Compare binding poses to explain variability in IC₅₀ values across studies .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with observed bioactivity. For example, exact-exchange functionals (e.g., B3LYP) improve accuracy in predicting thermochemical stability .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the oxadiazole ring in aqueous vs. lipid environments .
Advanced: What strategies address challenges in crystallizing this compound for structural validation?
Methodological Answer:
- Solvent screening : Use vapor diffusion with mixed solvents (e.g., DMSO/water or ethanol/hexane) to induce slow crystallization.
- Cryocooling : Mount crystals in Paratone-N oil at 100 K to minimize lattice disorders.
- SHELX refinement : Apply SHELXL for structure solution, using anisotropic displacement parameters for non-H atoms and Hirshfeld surface analysis to validate intermolecular interactions .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Methodological Answer:
- Oxadiazole modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-methyl position to enhance metabolic stability .
- Cinnamamide substitution : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to improve solubility and target selectivity.
- Bioisosteric replacement : Substitute the oxadiazole with 1,3,4-thiadiazole and compare activity via in vitro dose-response assays .
Advanced: What experimental and computational approaches reconcile discrepancies in reported metabolic stability data?
Methodological Answer:
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and quantify degradation via LC-MS/MS. Compare half-life (t₁/₂) values across labs to identify protocol variability (e.g., NADPH concentration).
- QSAR modeling : Train models on published datasets to predict metabolic hotspots (e.g., oxadiazole ring oxidation) .
- CYP450 inhibition screening : Use fluorogenic substrates in recombinant CYP assays to identify enzyme-specific interactions .
Advanced: How can researchers validate the compound’s mechanism of action when conflicting target hypotheses exist?
Methodological Answer:
- CRISPR-Cas9 knockout : Generate cell lines lacking putative targets (e.g., kinases or proteases) and assess residual activity.
- Thermal proteome profiling (TPP) : Identify engaged targets by monitoring protein thermal shifts in cell lysates .
- SPR competition assays : Pre-incubate with known inhibitors of suspected targets (e.g., Mpro) to test binding interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
